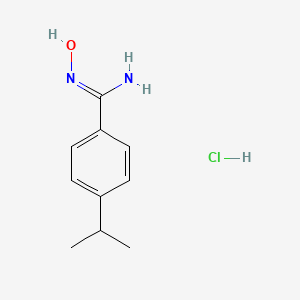

N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride

Description

N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride is an amidoxime derivative characterized by a benzene ring substituted with an isopropyl group at the para position and an N'-hydroxycarboximidamide functional group. The hydrochloride salt form enhances solubility and stability, making it suitable for applications in chemical synthesis and pharmaceutical research. This compound is commercially available as a building block (Ref: 3D-EPD68278) with pricing tiers of €391.00 (50 mg) and €1,070.00 (500 mg), reflecting its specialized use in drug discovery pipelines .

Properties

IUPAC Name |

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOAPAOZPYJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-(propan-2-yl)benzene-1-carboximidamide with hydroxylamine hydrochloride in the presence of a suitable base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkyl groups can substitute the hydroxyl group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride has been explored for its pharmacological properties, particularly in the development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. Research indicates that derivatives of this compound have been synthesized to enhance bioavailability and reduce toxicity in therapeutic applications .

Case Study: Prodrug Development

A notable study focused on the synthesis of prodrugs from hydroxyl-containing compounds, including this compound. These prodrugs demonstrated improved solubility and stability, making them suitable candidates for further clinical evaluation in treating various diseases .

Biochemical Research Applications

The compound has also been utilized in biochemical assays, particularly as an inhibitor of specific enzymes. Its structural characteristics allow it to interact effectively with target enzymes, making it valuable in studying enzyme kinetics and inhibition mechanisms.

Table 1: Enzyme Inhibition Studies

These findings suggest that this compound and its derivatives can effectively inhibit key enzymes involved in metabolic pathways, providing insights into potential therapeutic uses.

Material Science Applications

In material science, the compound has been investigated for its potential use as an organic buffer in biological and biochemical applications. Its stability and solubility properties make it suitable for various laboratory settings where pH control is crucial.

Case Study: Organic Buffer Use

Research highlighted the effectiveness of this compound as an organic buffer in peptide synthesis reactions. The compound facilitated high-yield reactions while maintaining optimal pH levels, which is critical for the successful synthesis of peptides .

Mechanism of Action

The mechanism by which N'-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The compound belongs to the amidoxime class, distinguished by the C=N-OH group. Key structural analogs include:

4-Chlorobenzamidoxime (C₇H₇ClN₂O)

- Substituent : 4-chloro group (electron-withdrawing).

- Activity : Demonstrated cytotoxic effects against E. coli in experimental studies .

N’-Hydroxy-4-nitrobenzimidamide (C₇H₇N₃O₂)

- Substituent : 4-nitro group (strongly electron-withdrawing).

- Activity: Reported antibacterial properties, though specific data on E.

- Key Difference : The nitro group increases polarity, which could reduce membrane permeability relative to the hydrophobic isopropyl group in the target compound.

4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride (C₁₀H₁₄BrClN₂O)

- Substituents : 4-bromo and 2-methoxyethyl groups.

- Structural Insight: The bromo group introduces steric bulk, while the methoxyethyl chain may improve water solubility.

N’-Hydroxy-4-[N-hydroxyethanimidoyl]benzene-1-carboximidamide (C₉H₁₀N₄O₂)

Data Table: Comparative Analysis of Amidoxime Derivatives

Key Research Findings

- Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂) may enhance electrophilic reactivity, while bulky groups (e.g., isopropyl, bromo) influence steric interactions and lipophilicity .

- Biological Activity : Amidoximes with chloro or nitro substituents show antibacterial effects, suggesting that the target compound’s isopropyl group could be optimized for similar applications .

- Synthetic Accessibility : High-yield synthesis (e.g., 89% for compound 7) highlights feasible routes for scaling amidoxime production .

Biological Activity

N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

The compound features a hydroxyl group, an isopropyl group, and a carboximidamide functional group, which contribute to its biological properties.

Synthesis:

The synthesis typically involves the reaction of 4-hydroxybenzonitrile with isopropyl alcohol under basic conditions, followed by hydrolysis and amidation processes. This method allows for the formation of the desired product with specific functional groups that enhance its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biomolecules, enhancing binding affinity to enzymes and receptors.

- Enzyme Interaction: The carboximidamide moiety may modulate enzyme activity, influencing metabolic pathways and cellular responses.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiparasitic Activity

The compound has also been evaluated for antiparasitic properties. Studies indicate that it exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies revealed that modifications at specific positions can enhance potency against this parasite .

Case Studies and Research Findings

-

Antibacterial Efficacy:

A study conducted on various derivatives of this compound found that specific substitutions significantly improved antibacterial efficacy. The lead compound exhibited an IC50 value of 0.12 µM against T. cruzi, indicating strong potential for further development in treating parasitic infections . -

Mechanistic Insights:

Research into the mechanism of action revealed that the compound's interaction with bacterial ribosomes could inhibit protein synthesis, similar to other known antibiotics. This suggests a dual mechanism involving both enzyme inhibition and disruption of cellular processes .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N'-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride?

Answer:

The synthesis of carboximidamide derivatives typically involves coupling reactions with hydroxylamine derivatives under controlled pH and temperature. For example, Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) has been effective for similar amidoximes, achieving yields up to 89% . Key parameters include:

- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization from ethanol/water mixtures.

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- Mass Spectrometry : Use FAB-MS or ESI-MS to verify the molecular ion peak (e.g., m/z 235.28 for the parent compound) .

- HPLC : Assess purity with reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 255 nm) .

Advanced: How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Answer:

Comparative analysis of analogs with substituents like methoxy, hydroxypiperidine, or aliphatic chains (e.g., increased lipophilicity with nonyloxy groups) reveals trends in bioavailability and target binding . For example:

Advanced: What experimental strategies resolve contradictions in reported biological activity data for amidoxime derivatives?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use validated models (e.g., E. coli cytotoxicity assays ) with positive/negative controls.

- Batch consistency : Ensure synthetic reproducibility via strict QC (HPLC, NMR).

- Target validation : Employ binding assays (e.g., SPR or ITC) to confirm direct interactions with proposed targets (e.g., enzymes or receptors) .

- Data normalization : Report activity relative to internal standards (e.g., IC50 values normalized to reference inhibitors).

Advanced: How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example:

- Crystal system : Monoclinic (P21/c) with unit cell parameters a = 9.87 Å, b = 11.25 Å, c = 8.40 Å .

- Key interactions :

- Validation : Cross-check experimental data with computational models (DFT or molecular docking) to validate conformational preferences .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Exposure control : Avoid inhalation/contact; rinse skin with water for 15 minutes if exposed .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can researchers investigate the metabolic stability of this compound?

Answer:

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism. Monitor degradation via LC-MS/MS .

- Metabolite identification : Employ high-resolution mass spectrometry (HR-MS) to detect hydroxylated or demethylated products .

- CYP inhibition assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and solubility .

- Molecular docking : Tools like AutoDock Vina model binding to targets (e.g., enzymes) using crystal structures (PDB IDs) .

- MD simulations : GROMACS or AMBER simulate dynamic behavior in aqueous/membrane environments .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Atmosphere : Use nitrogen or argon to prevent oxidation .

- Stability monitoring : Conduct periodic HPLC checks (e.g., every 6 months) to detect degradation .

Advanced: How can researchers validate the absence of off-target effects in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.